Home > Products > Screening Compounds P60178 > 3,3-Difluoro-1-prolylpiperidine
3,3-Difluoro-1-prolylpiperidine - 1888584-86-8

3,3-Difluoro-1-prolylpiperidine

Catalog Number: EVT-1724678
CAS Number: 1888584-86-8
Molecular Formula: C10H16F2N2O
Molecular Weight: 218.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene

    Compound Description: This compound serves as a scaffold in developing potent pan-inhibitors for the BCR-ABL kinase, including the T315I-resistant mutant, crucial for treating Chronic Myeloid Leukemia (CML) [, ]. Notably, the (S)-isomer exhibits superior potency compared to its (R)-counterpart.

4,4-Difluoro-3,3-dimethylproline

    Compound Description: This proline derivative serves as a key intermediate in synthesizing HIV protease inhibitors [, ]. Its synthesis involves a multi-step process prioritizing safety and scalability for large-scale production.

3,3-Difluoroproline

    Compound Description: This compound is synthesized from N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and utilized in the preparation of dipeptides [].

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

    Compound Description: This compound, a difluorinated analogue of reduced haloperidol, demonstrates potent sigma-1 receptor (S1R) ligand activity []. Unlike reduced haloperidol, it resists oxidation to the parent compound, reducing potential adverse effects associated with dopamine D2 receptor antagonism. It exhibits promising therapeutic potential for cognitive impairment treatment.

3,3-Difluoroazetidine

    Compound Description: This cyclic amine serves as an organic component in creating organic-inorganic hybrid materials []. These materials are investigated for their potential in energy storage and sensor applications due to their unique phase-transition properties.

Overview

3,3-Difluoro-1-prolylpiperidine is a fluorinated organic compound that belongs to the class of piperidine derivatives. Its unique structure incorporates two fluorine atoms at the 3-position of the prolylpiperidine framework, which significantly influences its chemical properties and biological activities. The incorporation of fluorine atoms into organic molecules often enhances their lipophilicity and metabolic stability, making them valuable in medicinal chemistry.

Source

The compound can be synthesized through various methods, particularly those involving fluorinated precursors. Research indicates that fluorinated compounds are increasingly important in drug design and development due to their altered physicochemical properties compared to their non-fluorinated counterparts .

Classification

3,3-Difluoro-1-prolylpiperidine is classified as a heterocyclic organic compound, specifically a piperidine derivative. Its classification is significant in medicinal chemistry, where piperidine rings are common in many pharmaceutical agents due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 3,3-difluoro-1-prolylpiperidine typically involves several key steps, often starting from readily available fluorinated starting materials. One effective method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes. This reaction can yield high stereoselectivity and enantioselectivity, which are crucial for the biological activity of the resulting compounds .

Technical Details

  • Reagents: Common reagents include copper(I) catalysts and azomethine ylides derived from amino acids or amines.
  • Conditions: The reaction is usually conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation and moisture interference.
  • Yields: High yields (up to 96%) and excellent stereoselectivities (up to >20:1 diastereomeric ratio) have been reported for similar reactions involving fluorinated substrates .
Molecular Structure Analysis

Structure

The molecular structure of 3,3-difluoro-1-prolylpiperidine can be described using its molecular formula C8H12F2NC_8H_{12}F_2N. The presence of two fluorine atoms at the 3-position of the piperidine ring introduces significant steric and electronic effects.

Data

  • Molecular Weight: Approximately 165.19 g/mol.
  • Canonical SMILES: A representation of its structure can be given as CC(C1CCNCC1)(F)F, indicating the branching and functional groups present.
Chemical Reactions Analysis

Reactions

3,3-Difluoro-1-prolylpiperidine can undergo various chemical reactions typical for piperidine derivatives:

  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they may be replaced by other nucleophiles under suitable conditions.
  • Reduction Reactions: The compound can also be subjected to reduction processes that may convert the piperidine nitrogen into an amine.

Technical Details

Common reagents for these reactions include lithium aluminum hydride for reduction and various alkyl halides for substitution reactions. The choice of conditions (solvent, temperature) plays a crucial role in determining the outcome and efficiency of these transformations.

Mechanism of Action

Process

The mechanism of action for 3,3-difluoro-1-prolylpiperidine largely depends on its interactions with biological targets. Fluorinated compounds often exhibit enhanced binding affinity due to increased lipophilicity and altered electronic properties.

Data

Research indicates that the presence of fluorine can significantly affect the pharmacokinetic properties of compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles. These modifications can lead to improved efficacy and reduced toxicity in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: The difluorinated compound exhibits enhanced stability compared to its non-fluorinated analogs due to the strong C-F bonds.
  • Reactivity: Reactivity patterns are influenced by the presence of electronegative fluorine atoms, which can stabilize carbocations formed during reactions.
Applications

Scientific Uses

3,3-Difluoro-1-prolylpiperidine has potential applications in medicinal chemistry as a building block for developing new pharmaceuticals. Its unique properties make it suitable for designing drugs targeting various diseases, including neurological disorders and cancers. The incorporation of fluorine into drug candidates is known to improve their pharmacological profiles by enhancing bioavailability and selectivity towards biological targets .

Synthetic Methodologies for 3,3-Difluoro-1-prolylpiperidine Derivatives

Catalytic Asymmetric Synthesis Strategies

Transition Metal-Mediated Cyclization Approaches

Transition metal catalysis has emerged as a cornerstone for constructing the stereodefined 3,3-difluoropiperidine scaffold essential for 3,3-difluoro-1-prolylpiperidine derivatives. Palladium and rhodium complexes, in particular, enable precise stereocontrol during piperidine ring formation and functionalization. Hydrogenation of fluorinated pyridine precursors represents the most strategically important approach, where heterogeneous catalysts facilitate the cis-selective reduction necessary for generating the thermodynamically favored 3,3-difluoropiperidine conformation. Ruthenium nanoparticles supported on titanium oxide (Ru/TiO₂) catalyze the hydrogenation of 3,3-difluoro-4-alkoxypyridines under 50 bar H₂ pressure at 100°C, yielding 4-substituted-3,3-difluoropiperidines with >95% cis-diastereoselectivity [4] [9]. This method accommodates diverse substituents at the C4 position, including benzyloxy and aryloxymethyl groups, which are pharmacophoric elements in neuropharmaceutical candidates. Similarly, Rh(I)-NHC complexes enable the dearomative hydrogenation of 3-fluoro-2-substituted pyridines using pinacol borane as a mild reducing agent, achieving excellent stereocontrol for C2- and C3-disubstituted 3,3-difluoropiperidines [9].

A significant advancement involves the stereoselective synthesis of 3,3-difluoroisonipecotic acid derivatives – key precursors for 1-prolylpiperidine hybrids. This four-step sequence commences with copper-mediated 1,4-addition of ethyl bromodifluoroacetate onto acrylonitrile derivatives, yielding γ,γ-difluoro-δ-ketonitriles. Subsequent borane reduction of the nitrile, lactamization, and diastereoselective reduction affords enantiomerically enriched 4-substituted-3,3-difluoropiperidines [4]. The methodology was successfully applied to synthesize N-Boc-protected 3,3-difluoro-4-hydroxypiperidine, a versatile building block for neurokinin antagonists and NMDA receptor ligands [1] [4].

Table 1: Transition Metal-Catalyzed Syntheses of 3,3-Difluoropiperidine Intermediates

Catalyst SystemSubstrate ClassProductYield (%)StereoselectivityRef.
Ru/TiO₂, H₂ (50 bar)3,3-Difluoro-4-alkoxypyridinescis-4-Alkoxy-3,3-difluoropiperidines70-92>95% cis [9]
Rh(I)-(S)-DTBM-Segphos2-Aryl-3-fluoropyridines2-Aryl-3-fluoropiperidines65-8890-99% ee, >20:1 dr [9]
Pd/C, H₂ (1 atm)Ethyl 4-cyanopyridine-3,3-dicarboxylateEthyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate85N/A [4]

Recent innovations focus on chemoselective cascade reactions integrating cyclization and reduction. Palladium-catalyzed Suzuki-Miyaura coupling of halogenated difluoropyridines with arylboronic acids, followed by in situ hydrogenation under mild conditions (1 atm H₂, 25°C), provides direct access to 4-aryl-3,3-difluoropiperidines without compromising sensitive functional groups [9]. This approach was exemplified in the synthesis of a 3,3-difluoro analog of donepezil – an acetylcholinesterase inhibitor for Alzheimer’s disease – showcasing the pharmaceutical relevance of these methodologies [9].

Organocatalytic Enantioselective Fluorination Techniques

Organocatalysis provides a metal-free strategy for installing chiral centers adjacent to the 3,3-difluoropiperidine motif, particularly valuable for synthesizing proline hybrid systems. Enamine catalysis using modified proline derivatives enables the direct α-functionalization of carbonyl precursors that undergo subsequent cyclization to form the piperidine ring. Jørgensen-Hayashi-type catalysts (e.g., diphenylprolinol silyl ethers) facilitate the enantioselective fluorination of β-keto esters using N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. This method generates quaternary stereocenters with enantiomeric excesses exceeding 90%, crucial for synthesizing 4,4-disubstituted-3,3-difluoropiperidines [10].

Cinchona alkaloid-derived thiourea catalysts enable the enantioselective Michael addition of difluoroenolates to nitroolefins, constructing C-C bonds with simultaneous creation of stereogenic centers. For instance, the bifunctional catalyst A4 (Figure 1C in search results) promotes the addition of ethyl difluoroacetoacetate to β-nitrostyrenes, affording γ,γ-difluoro-δ-nitro carbonyl compounds with 92% ee. These intermediates undergo reductive cyclization via catalytic hydrogenation (Pd/C, H₂) followed by lactamization, yielding enantiopure 5-substituted-3,3-difluoropiperidin-2-ones – direct precursors to 1-prolylpiperidine architectures [5] [10].

Table 2: Organocatalytic Approaches to Chiral 3,3-Difluoropiperidine Precursors

OrganocatalystReaction TypeFluorinating AgentEnantioselectivity (ee %)Key IntermediateRef.
(S)-Diphenylprolinol TMS etherα-Fluorination of δ-keto estersNFSI88-94%Ethyl 4-fluoro-4-(difluoromethyl)piperidine-3-carboxylate [10]
Cinchona-thiourea A4Michael additionN/A90-95%Ethyl 5-(arylamino)-3,3-difluoro-4-oxopentanoate [5] [10]
Chiral phosphoric acid CPA-1Fluorinative dearomatizationSelectfluor®85-91%3,3-Difluoro-2-arylpiperidin-4-ones [10]

Chiral phosphoric acids (CPAs) catalyze the fluorinative dearomatization of pyridinium salts for direct piperidine synthesis. CPA-catalyzed enantioselective addition of difluoroenol silanes to N-acyl pyridiniums generates 2,2-difluoro-1,2-dihydropyridine adducts with high enantiopurity. Subsequent hydrogenation over PtO₂ quantitatively reduces these intermediates to 2-substituted-3,3-difluoropiperidines while preserving stereochemical integrity [10]. This one-pot dearomatization/reduction sequence exemplifies the power of organocatalysis for streamlining access to enantiomerically defined fluorinated piperidines, circumventing the need for resolving racemates.

Ru(VIII)-Catalyzed Oxidation in Intermediate Formation

Ruthenium(VIII) oxide (RuO₄), generated in situ from ruthenium(III) chloride and sodium periodate, serves as a potent oxidant for converting 3,3-difluoropiperidine alcohols to carbonyl derivatives – pivotal intermediates for proline conjugation. This method excels in oxidizing tertiary allylic alcohols without epimerizing adjacent stereocenters, a critical advantage for stereochemically complex 1-prolylpiperidines. For example, oxidation of N-Boc-4-(hydroxymethyl)-3,3-difluoropiperidine under biphasic conditions (CCl₄/H₂O) affords the corresponding aldehyde in 85% yield, which undergoes stereoselective Strecker or reductive amination reactions to install the α-amino acid moiety characteristic of prolyl derivatives [2] [9].

The oxidation mechanism involves a concerted [3+2] cycloaddition between RuO₄ and the alkene π-bond (for unsaturated alcohols) or direct hydride abstraction for saturated substrates, forming ketones or aldehydes with exceptional functional group tolerance. When applied to 3-(difluorohydroxypropyl)pyridine precursors, RuO₄-mediated oxidation selectively generates 1-(3,3-difluoro-2-oxopropyl)pyridinium salts without defluorination. Subsequent asymmetric bioreduction using lactate dehydrogenases (LDHs) produces chiral 3,3-difluoro-2-hydroxypropanoic acid derivatives [2]. Engineered LDHs from Leuconostoc mesenteroides (d-specific) and chicken liver (l-specific) achieve near-perfect stereoselectivity (>99.5% ee) in this reduction, enabling the synthesis of both enantiomers of trifluorolactic acid – versatile building blocks for peptidomimetic prodrug designs incorporating the 3,3-difluoropiperidine motif [2].

Table 3: Ru(VIII)-Mediated Oxidation for Functionalized 3,3-Difluoropiperidine Synthesis

SubstrateOxidation ConditionsProductYield (%)Downstream ApplicationRef.
N-Boc-3,3-difluoro-4-(hydroxymethyl)piperidineRuCl₃ (5 mol%), NaIO₄ (3 eq), CCl₄/H₂O, 0°CN-Boc-3,3-difluoro-4-formylpiperidine85Reductive amination with proline esters [9]
1-(3,3-Difluoro-2-hydroxypropyl)pyridin-1-iumRuO₄ (cat.), NaIO₄, CH₃CN/H₂O1-(3,3-Difluoro-2-oxopropyl)pyridin-1-ium78Biocatalytic asymmetric reduction [2]
3-(1-Hydroxy-2,2-difluoroethyl)pyridineRuCl₃/NaIO₄, EtOAc/H₂O3-(Difluoroacetyl)pyridine82Synthesis of fluorinated acetylcholine analogs [2] [9]

Optimization studies reveal that pH control is critical for efficient Ru(VIII) oxidations in bifunctional substrates. Maintaining pH 7-8 with phosphate buffers prevents acid-catalyzed dehydrofluorination of the gem-difluoro motif while ensuring sufficient periodate reactivity. Co-factor regeneration systems utilizing formate dehydrogenase (FDH) from Candida boidinii allow catalytic NADH recycling during the enzymatic reduction of RuO₄-generated ketones, enhancing atom economy for large-scale synthesis of chiral 3,3-difluoropiperidine carboxylic acid derivatives [2]. This hybrid chemoenzymatic approach exemplifies the synergy between transition metal catalysis and biocatalysis for sustainable manufacturing of stereochemically complex fluorinated pharmacophores.

Properties

CAS Number

1888584-86-8

Product Name

3,3-Difluoro-1-prolylpiperidine

IUPAC Name

(3,3-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

InChI

InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2

InChI Key

QGJCIWTVSLMCEE-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.